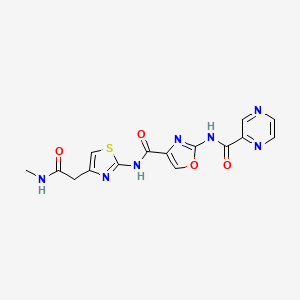
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N7O4S and its molecular weight is 387.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Bioactive Compounds
Research has led to the synthesis of novel bioactive compounds, including pyrazolothiazoles and benzothiazoles, which have shown promising anti-inflammatory and antibacterial activities. These compounds are synthesized through reactions involving thiazoles and aminothiazoles, underscoring the importance of heterocyclic chemistry in developing new therapeutic agents (Yuvaraj et al., 2014) (Senthilkumar, Umarani, & Satheesh, 2021).
Antimicrobial Activity
Several studies have focused on synthesizing heterocyclic compounds with enhanced antimicrobial properties. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been evaluated against Mycobacterium tuberculosis, showcasing the potential of these compounds in treating bacterial infections (Gezginci, Martin, & Franzblau, 1998).
Antifungal and Antitumor Activities
Compounds containing a sulfonamido moiety have been synthesized, demonstrating significant antifungal and antibacterial activities, highlighting their potential in addressing various infectious diseases. Additionally, enaminones used as building blocks for synthesizing substituted pyrazoles have shown notable antitumor and antimicrobial activities, suggesting their applicability in cancer therapy and infection control (Azab, Youssef, & El‐Bordany, 2013) (Riyadh, 2011).
Synthesis of Novel Heterocyclic Compounds
The development of novel heterocyclic compounds, including pyrazole and triazole derivatives, continues to be a significant area of research. These compounds are investigated for their potential uses in medicinal chemistry, showcasing the versatility and importance of heterocyclic compounds in drug discovery and development (Fedotov, Hotsulia, & Panasenko, 2022).
Inhibition of Photosynthetic Electron Transport
Pyrazole derivatives have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. These studies provide insights into the design of new herbicides and compounds with agricultural applications, highlighting the ecological implications of such research (Vicentini et al., 2005).
properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4S/c1-16-11(23)4-8-7-27-15(19-8)22-13(25)10-6-26-14(20-10)21-12(24)9-5-17-2-3-18-9/h2-3,5-7H,4H2,1H3,(H,16,23)(H,19,22,25)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIAIQJPCCJQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

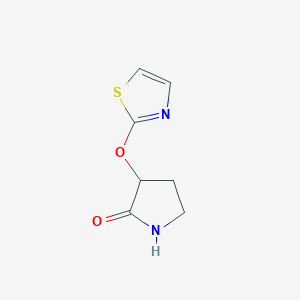
![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)
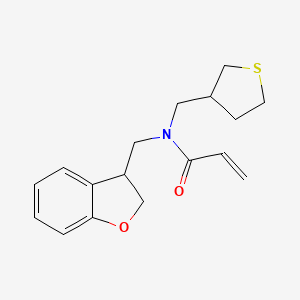
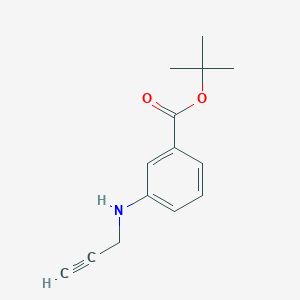
![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)
![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)
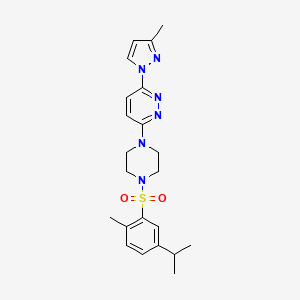
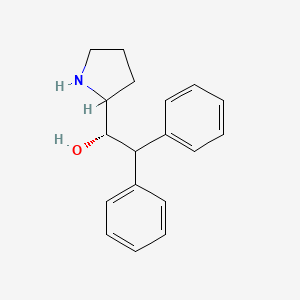
![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)
![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)
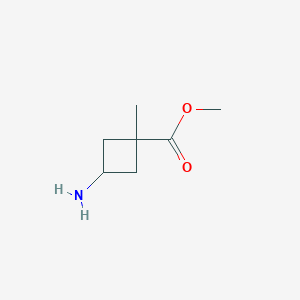
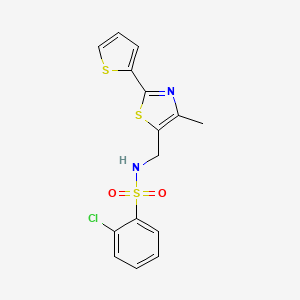
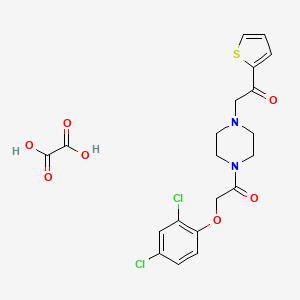
![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)